molecular formula C14H15ClN4O3S B2904179 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 116488-93-8

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2904179
CAS No.: 116488-93-8
M. Wt: 354.81
InChI Key: KELBEZWMFXZILY-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide” is a chemical compound with the molecular formula C14H15ClN4O3S . It has a molecular weight of 354.81 . The compound is also identified by the CAS Number: 116488-93-8 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The compound also contains a sulfamoyl group and a chloroacetamide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 354.81 and a molecular formula of C14H15ClN4O3S . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis of novel derivatives and complexes involving 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide. Studies have shown methodologies for converting sulfadiazine into this compound and its further transformation into various derivatives with potential biological activities. These compounds have been characterized using various spectroscopic methods, revealing their complex structures and properties (Mohammed & Zimam, 2021).

Biological Activity

The derivatives of this compound have been evaluated for their biological activities. Studies have focused on their antibacterial properties, exploring the potential of these compounds as antimicrobial agents. For example, the antibacterial activity of new pyrazol derivatives synthesized from the compound has been investigated, highlighting their potential in combating bacterial infections (Mohammed & Zimam, 2021).

Molecular Docking and Pharmacological Evaluation

Some studies have explored the anticonvulsant potential of derivatives synthesized from this compound. Through molecular docking studies, the interaction of these compounds with biological targets has been analyzed, suggesting their efficacy as anticonvulsant agents. This research points towards the therapeutic potential of these compounds, providing a foundation for further pharmacological evaluations (Severina et al., 2020).

Antimicrobial Evaluation

The antimicrobial evaluation of novel heterocyclic compounds containing the sulfamoyl moiety derived from this compound has been a subject of interest. These studies aim to identify new antimicrobial agents capable of addressing the growing concern of antibiotic resistance. The synthesized compounds exhibit promising results against various bacterial and fungal strains, underscoring the importance of this chemical scaffold in developing new antimicrobials (Darwish et al., 2014).

Properties

IUPAC Name

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-9-7-10(2)17-14(16-9)19-23(21,22)12-5-3-11(4-6-12)18-13(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBEZWMFXZILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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